2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole is a heterocyclic compound that features both an imidazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole typically involves the formation of the imidazole ring followed by the construction of the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable aldehyde or ketone can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the parent compound .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and antitumor agent.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and indole derivatives, such as:
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 1H-indole-2-carboxylic acid
- 2-(1H-indol-3-yl)ethanamine
Uniqueness
What sets 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydro-1H-indole apart is its unique combination of the imidazole and indole moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
108796-99-2 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1-propyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H19N3/c1-2-9-17-12-6-4-3-5-11(12)10-13(17)14-15-7-8-16-14/h3-6,13H,2,7-10H2,1H3,(H,15,16) |
InChI Key |
ZYYGDUFRXNYWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CC2=CC=CC=C21)C3=NCCN3 |
Origin of Product |
United States |
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